2-Ethyl-5-methylpyrazine-d5
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Overview
Description
2-Ethyl-5-methylpyrazine-d5 is a deuterated derivative of 2-Ethyl-5-methylpyrazine, a compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The deuterated form, this compound, is used primarily in scientific research as a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylpyrazine-d5 involves the incorporation of deuterium atoms into the pyrazine ring. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium, resulting in the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the deuterium exchange. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylpyrazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the pyrazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and substituted pyrazines, depending on the specific reaction and conditions used .
Scientific Research Applications
2-Ethyl-5-methylpyrazine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of pyrazine derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of pyrazine compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pyrazine-based drugs.
Industry: Applied in the flavor and fragrance industry to study the formation and degradation of pyrazine compounds in food products
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylpyrazine-d5 involves its interaction with various molecular targets and pathways. In biological systems, the deuterated compound can be incorporated into metabolic pathways, allowing researchers to trace its transformation and identify key intermediates. The presence of deuterium atoms can also affect the compound’s pharmacokinetic and metabolic profiles, providing insights into the behavior of pyrazine derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylpyrazine: The non-deuterated form of the compound.
2,3-Diethylpyrazine: Another pyrazine derivative with two ethyl groups.
2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups
Uniqueness
2-Ethyl-5-methylpyrazine-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracing and quantification in various studies, making it a valuable tool in understanding the behavior and transformation of pyrazine compounds .
Properties
Molecular Formula |
C7H10N2 |
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Molecular Weight |
127.20 g/mol |
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
OXCKCFJIKRGXMM-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=C(N=C1)C |
Canonical SMILES |
CCC1=NC=C(N=C1)C |
Origin of Product |
United States |
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